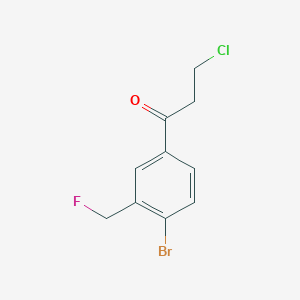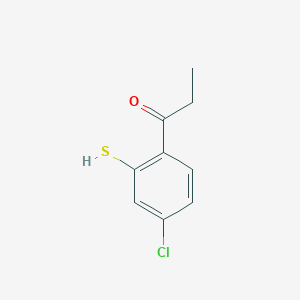
1-(4-Chloro-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group and a mercapto group attached to a phenyl ring, along with a propanone moiety
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-mercaptobenzaldehyde with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
1-(4-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-chloro-2-mercaptophenyl)propan-1-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparación Con Compuestos Similares
1-(4-Chloro-2-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-2-mercaptophenyl)propan-2-one: This compound has a similar structure but differs in the position of the ketone group.
1-(4-Chloro-2-mercaptophenyl)ethanone: This compound has a shorter carbon chain and different chemical properties, making it suitable for different applications.
Propiedades
Fórmula molecular |
C9H9ClOS |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
1-(4-chloro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
Clave InChI |
UZFHBBAOMIKKBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


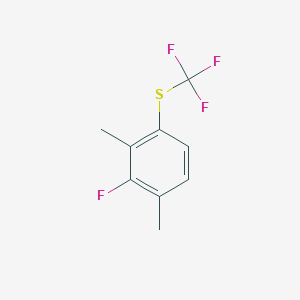
![8-Oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14056619.png)
![(13S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14056621.png)
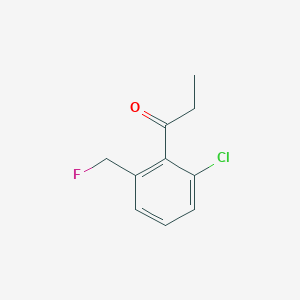
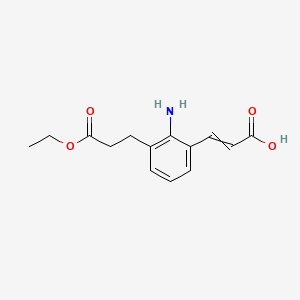
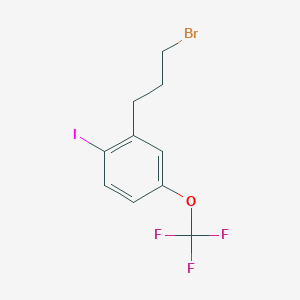

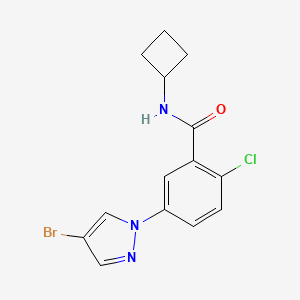

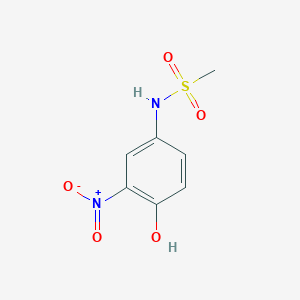

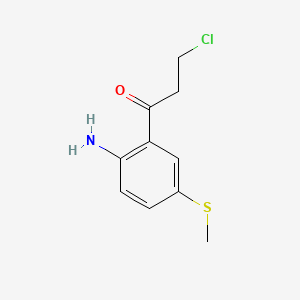
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)
